molecular formula C7H4N2O6 B1360208 2,6-Dinitrobenzoic acid CAS No. 603-12-3

2,6-Dinitrobenzoic acid

Cat. No. B1360208
CAS RN: 603-12-3
M. Wt: 212.12 g/mol
InChI Key: HKKWSIQQYJTJLW-UHFFFAOYSA-N
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Scientific Research Applications

  • Chemistry

    • 2,6-Dinitrobenzoic acid has been used in the formation of 2:1 salts with isomeric N,N’-bis(pyridin-n-ylmethyl)ethanediamides . The central core of the isomeric di-cations are superimposable and chemically equivalent pairs of carbonyl, amide, and pyridinium groups have an anti conformation . This structure influences the nature of N—H…O hydrogen bonding and the observed supramolecular aggregation patterns .
  • Material Science

    • In material science, 2,6-Dinitrobenzoic acid has been used in the synthesis of benzimidazolium 3,5-dinitrobenzoate single crystals . These crystals have been studied for their growth, optical, dielectric, and mechanical properties .
  • Environmental Science

    • Nitroaromatic compounds (NACs), including 2,6-Dinitrobenzoic acid, are extensively used in different industries and pose a serious pollution threat . The treatment processes used for the removal of NACs are not effective and sustainable, leading to their release into the environment .
  • Physics

    • In physics, 2,6-Dinitrobenzoic acid has been used in the study of proton transfer and hydrogen bonding in the organic solid state . The study combined XRD/XPS/ssNMR to probe the properties of nitrogen centers acting either as hydrogen-bond or Brønsted acceptors in solid molecular acid–base complexes .
  • Pharmaceutical Analysis

    • 2,6-Dinitrobenzoic acid can be used in the spectrophotometric determination of certain pharmaceutical compounds . For example, it can be used to determine the concentration of diazepam in pure samples and in its pharmaceutical preparations .
  • Organic Synthesis

    • 2,6-Dinitrobenzoic acid can be used in organic synthesis . For instance, it can be used to prepare 1-(2,4-dinitrophenyl)ethanone by condensation with dimethyl malonate and subsequent decarboxylation reaction .
  • Crystallography

    • 2,6-Dinitrobenzoic acid has been used in the formation of 2:1 salts with isomeric N,N’-bis(pyridin-n-ylmethyl)ethanediamides . The central core of the isomeric di-cations are superimposable and chemically equivalent pairs of carbonyl, amide, and pyridinium groups have an anti conformation . This structure influences the nature of N—H…O hydrogen bonding and the observed supramolecular aggregation patterns .
  • Optoelectronics

    • In optoelectronics, 2,6-Dinitrobenzoic acid has been used in the synthesis of benzimidazolium 3,5-dinitrobenzoate single crystals . These crystals have been studied for their growth, optical, dielectric, and mechanical properties .

Safety And Hazards

The safety data sheet for 2,6-Dinitrobenzoic acid suggests that it may be harmful if swallowed and can cause skin and eye irritation. In case of inhalation, it is advised to move the victim to fresh air and give artificial respiration if necessary6.


properties

IUPAC Name

2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKWSIQQYJTJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209049
Record name Benzoic acid, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitrobenzoic acid

CAS RN

603-12-3
Record name Benzoic acid, 2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium nitrosodisulfonate (13.4 g, 50 mmol) in 500 mL of 4% aqueous sodium carbonate solution is added to a 1 L Erlenmeyer flask equipped with a large magnetic stir bar. Then, with stirring, a solution of 2,6-dinitrophenylacetonitrile (2.07 g, 10 mmol) in 50 mL of acetonitrile is gradually added over the course of 20 min at ambient temperature. Stirring continued for 3.5 h. Three separate sequential portions of additional potassium nitrosodisulfonate (2.6 g, 9.7 mmol) are added at time points 0.5 h, 1 h and 2 h, and stirred for 3.5 h in total. Diethyl ether (100 mL) is then added to the reaction and is stirred at ambient temperature for 1 h. The layers are separated and the ether layer is discarded. The aqueous layer is cautiously acidified with cone. HCl to pH 2, and 150 mL of diethyl ether is added to the mixture with stirring at ambient temperature for 0.5 h. The layers are separated and the aqueous layer is further extracted with 100 mL and 50 mL portions of diethyl ether. The combined ether layers are dried over magnesium sulfate, filtered and evaporated to afford 1.91 g (90% yield) of the 2,6-dinitrobenzoic acid.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
C Bjorklund, M Nilsson - Acta Chem. Scand, 1968 - actachemscand.org
Decarboxylative coupling of 2, 6-dinitrobenzoic acid with iodobenzene derivatives using copper (I) oxide in quinoline solution gives 2, 6-dinitrobiphenyls in fair yields. When 2, 6-…
Number of citations: 47 actachemscand.org
HD Arman, T Miller, P Poplaukhin… - Zeitschrift für …, 2013 - degruyter.com
The co-crystallisation of two equivalents of 2,6-dinitrobenzoic acid (1) with one equivalent of a member of the isomeric N,N′-bis(pyridin-n-ylmethyl)ethanediamides, n = 2, 3 and 4, …
Number of citations: 12 www.degruyter.com
K Srinivasan, T Stalin - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
The formation of host–guest inclusion complex of 2,6-dinitrobenzoic acid (2,6-DNB) with nano-hydrophobic cavity of β-cyclodextrin (β-CD) in solution phase has been studied by UV–…
Number of citations: 37 www.sciencedirect.com
HD Arman, T Miller, P Poplaukhin… - … Section E: Structure …, 2013 - scripts.iucr.org
The asymmetric unit of title co-crystal, C14H16N4S22+·2C7H3N2O6−·4C7H4N2O6, comprises a centrosymmetric dipyridinium dication, a 2,6-dinitrobenzoate anion and two …
Number of citations: 11 scripts.iucr.org
LA Vanderberg, JJ Perry, PJ Unkefer - Applied Microbiology and …, 1995 - Springer
Mycobacterium vaccae strain JOB-5 cometabolized 2,4,6-trinitrotoluene (TNT) in the presence of propane as a carbon and energy source. Two novel oxidized metabolites, as well as …
Number of citations: 85 link.springer.com
RM Long, DE Rickert - Drug Metabolism and Disposition, 1982 - ASPET
The metabolism and excretion of the hepatocarcinogen 2,6-dinitro-toluene (2,6-DNT) was investigated in Fischer-344 rats in vivo and in isolated perfused livers. Urinary excretion …
Number of citations: 71 dmd.aspetjournals.org
MA Mori, M Shoji, M Dohrin, T Kawagoshi, T Honda… - Xenobiotica, 1996 - Taylor & Francis
1. Conjugates of 2,4-dinitrobenzyl alcohol (2,4-DNB) and 2,6-dinitrobenzyl alcohol (2,6-DNB), which were major urinary metabolites of the male Wistar rat dosed orally with 2,4-…
Number of citations: 6 www.tandfonline.com
HD Arman, T Kaulgud, ERT Tiekink - Journal of Chemical Crystallography, 2013 - Springer
The 2:1 cocrystallization of 2,6-dinitrobenzoic acid [LH] with 2,2′-bipyridine [2,2′-bpy] yields a salt cocrystal with formula [2,2′-bpyH][LH][L] which features a three component …
Number of citations: 3 link.springer.com
M Mori, T Kawajiri, M Sayama, Y Taniuchi… - Xenobiotica, 1989 - Taylor & Francis
1. Unchanged 2,6-dinitrotoluene (2,6-DNT), 2-amino-6-nitrotoluene, 2,6-dinitro-benzyl alcohol, 2-amino-6-nitrobenzyl alcohol, conjugated 2,6-dinitrobenzyl alcohol and conjugated 2-…
Number of citations: 10 www.tandfonline.com
MAKI MORI, M INOUE, T NUNOZAWA… - Chemical and …, 1986 - jstage.jst.go.jp
4-Acetylamino-2-hydroxylaminotoluene (4AA2HAT) and 2 ‘hydr0xylamino-6-nitrotoluene (2HA6NT) were prepared from 4-acetylamino-Z-nitrotoluene (4AA2NT) and 2, 6-dinitrotoluene (…
Number of citations: 24 www.jstage.jst.go.jp

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